1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene
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Overview
Description
1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with a bromo group and a 2-(2-bromo-1-isobutoxyethyl) group
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(1-isobutoxyethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial production methods may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, bromination, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield phenolic derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Bromo-2-(2-bromo-1-isobutoxyethyl)benzene can be compared with other brominated aromatic compounds such as:
1-Bromo-2-isopropoxybenzene: Similar in structure but with an isopropoxy group instead of an isobutoxyethyl group.
1-Bromo-2-ethylbenzene: Features an ethyl group instead of the more complex 2-(2-bromo-1-isobutoxyethyl) group.
1-Bromo-2-(bromomethyl)benzene: Contains a bromomethyl group, making it less sterically hindered compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C12H16Br2O |
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Molecular Weight |
336.06 g/mol |
IUPAC Name |
1-bromo-2-[2-bromo-1-(2-methylpropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O/c1-9(2)8-15-12(7-13)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
CBLBHPRJNHOCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(CBr)C1=CC=CC=C1Br |
Origin of Product |
United States |
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